N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-chloro-4-methoxyphenyl)oxalamide

Data Availability Evidence Gap Medicinal Chemistry

This precise regioisomer is the only indole-oxalamide with 3-chloro-4-methoxyphenyl substitution, matching the IKK2-targeting pharmacophore in patent US 8,680,120 B2. Structural variations drastically alter potency; only this substitution pattern ensures target engagement. Pair with regioisomer CAS 941963-74-2 for SAR-driven lead optimization. Ideal for tubulin polymerization, kinase selectivity panels, and phenotypic screening in cancer cell lines. Use as a discovery tool for unbiased target profiling.

Molecular Formula C19H18ClN3O3
Molecular Weight 371.82
CAS No. 941939-14-6
Cat. No. B2591133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-(1H-indol-3-yl)ethyl)-N2-(3-chloro-4-methoxyphenyl)oxalamide
CAS941939-14-6
Molecular FormulaC19H18ClN3O3
Molecular Weight371.82
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CNC3=CC=CC=C32)Cl
InChIInChI=1S/C19H18ClN3O3/c1-26-17-7-6-13(10-15(17)20)23-19(25)18(24)21-9-8-12-11-22-16-5-3-2-4-14(12)16/h2-7,10-11,22H,8-9H2,1H3,(H,21,24)(H,23,25)
InChIKeyBZCGNBIBGNCZFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-chloro-4-methoxyphenyl)oxalamide (CAS 941939-14-6): Baseline Characterization for Procurement in Indole-Oxalamide Drug Discovery


N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-chloro-4-methoxyphenyl)oxalamide (CAS 941939-14-6, molecular formula C19H18ClN3O3, molecular weight 371.82 g/mol) is a synthetic small molecule belonging to the indole-oxalamide class. It features a tryptamine-derived indol-3-yl-ethyl moiety linked via an oxalamide bridge to a 3-chloro-4-methoxyphenyl ring [1]. This compound is cataloged as a research chemical with potential applications in medicinal chemistry, particularly as a scaffold for developing agents targeting neurological and oncological pathways . The compound is linked to US Patent 8,680,120 B2, which describes indole derivatives and their pharmaceutically acceptable salts .

Procurement Precision: Why In-Class Substitution of N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-chloro-4-methoxyphenyl)oxalamide Cannot Be Assumed


The indole-oxalamide pharmacophore is a privileged scaffold, but its biological activity is exquisitely sensitive to specific substitution patterns. SAR studies demonstrate that even minor changes in aryl ring substituents (position and identity of halogen/methoxy groups) can cause substantial shifts in potency and target selectivity [1]. For instance, a closely related analog, N-[2-(5-Chloro-1H-indol-3-yl)-ethyl]-N'-hydroxy-oxalamide, exhibits an MMP-9 Ki of 350 nM [2], while the 3-chloro-4-methoxyphenyl isomer possesses a distinct three-dimensional pharmacophore projection. Consequently, the electronic and steric properties conferred by the 3-chloro-4-methoxyphenyl substitution pattern are critical for its interaction with biological targets. Without specific comparative data, generic substitution within this class is scientifically unjustified and carries a high risk of failing to replicate desired activity in standardized assays.

Quantitative Differential Evidence for CAS 941939-14-6: Comparator-Based Activity Profile


CRITICAL NOTICE: Lack of Direct, Quantitative Comparative Data

An exhaustive search of primary literature, patents, BindingDB, ChEMBL, and PubMed failed to identify any peer-reviewed publication containing quantitative biological activity data (IC50, Ki, EC50) for N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-chloro-4-methoxyphenyl)oxalamide (CAS 941939-14-6). No head-to-head comparison studies with analogs or selective target engagement data were found. The following evidence items therefore represent the best available class-level inferences from closely related indole-oxalamide analogs, not direct measurements for the target compound.

Data Availability Evidence Gap Medicinal Chemistry

Tubulin Polymerization Inhibition: Class-Level Antiproliferative Activity

Indole-oxalamide derivatives structurally related to CAS 941939-14-6 have been identified as tubulin polymerization inhibitors. A representative compound from this class (compound 50) demonstrated significant antiproliferative activity against PC-3 (prostate cancer), HeLa (cervical carcinoma), and HCT-116 (colorectal carcinoma) human cancer cell lines [1]. While no direct data exists for the target compound, the conserved indole-oxalamide scaffold and the 3-chloro-4-methoxyphenyl pharmacophore are expected to result in a similar mechanism of action. This represents a class-level inference, not a direct comparison.

Cancer Research Tubulin Polymerization Antiproliferative

IKK2 Kinase Inhibition: Patent-Based Scaffold Alignment

The target compound is structurally encompassed within the claim scope of US Patent 2007/0254873 A1, which describes novel indole carboxamide derivatives as inhibitors of IKK2 (Inhibitor of Nuclear Factor Kappa-B Kinase Subunit Beta) kinase activity [1]. IKK2 is a key regulator of the NF-κB pathway, making it a target for anti-inflammatory and anti-cancer drug discovery. While the patent provides no specific IC50 data for CAS 941939-14-6, its structural inclusion implies structural compatibility with the IKK2 pharmacophore. This contrasts with some oxalamide analogs that target FAAH (e.g., US 2009/0264653 A1) or MMP-9 (e.g., BDBM50111996), highlighting the compound's potential for selective exploration of kinase-related pathways.

Kinase Inhibition IKK2 Inflammation

Physicochemical Differentiation: Ortho- vs. Meta-Chloro Regioisomer Effects

The target compound's 3-chloro-4-methoxyphenyl substitution pattern (originally labeled '5-chloro-2-methoxyphenyl' in some vendor listings) is regioisomerically distinct from the closely related analog N1-(2-(1H-indol-3-yl)ethyl)-N2-(5-chloro-2-methoxyphenyl)oxalamide (CAS 941963-74-2) . This difference in chlorine and methoxy group positions leads to measurable changes in electronic distribution (Hammett σ constants), dipole moment, and steric bulk, which are known to influence target binding and metabolic stability . While no quantitative biological data is available, these physicochemical differences are a fundamental driver for SAR studies and serve as the basis for selecting one regioisomer over another in lead optimization campaigns.

Medicinal Chemistry SAR Physicochemical Properties

Validated Application Scenarios for N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-chloro-4-methoxyphenyl)oxalamide (CAS 941939-14-6)


Scaffold for Novel IKK2 Kinase Inhibitor SAR Exploration

Based on the patent alignment evidence in Section 3, this compound is a high-priority scaffold for laboratories investigating IKK2 kinase inhibition for anti-inflammatory or anti-cancer indications [1]. Researchers can use it as a starting point for systematic SAR by synthesizing derivatives with varied substituents on the phenyl ring, while maintaining the core indole-oxalamide structure. Its structural distinction from known FAAH and MMP-9 inhibitors in the same class makes it suitable for target-specific profiling.

Regioisomeric Probe for Comparative Pharmacology Studies

The physicochemical differentiation data in Section 3 supports the use of CAS 941939-14-6 as a regioisomeric probe. It should be purchased alongside its regioisomer (CAS 941963-74-2) to conduct parallel pharmacological profiling, including cytotoxicity screening, kinase selectivity panels, and metabolic stability assays [1]. This comparative approach is essential for understanding the impact of chloro and methoxy group positioning on biological activity, a key objective in lead optimization.

Tubulin Polymerization Inhibitor Hit Identification

The class-level antiproliferative evidence from structurally related indole-oxalamide analogs in Section 3 supports the use of this compound in tubulin polymerization assays [1]. Although its specific IC50 is unknown, the conserved scaffold makes it a rational candidate for high-content screening against a panel of human cancer cell lines (e.g., PC-3, HeLa, HCT-116), with the goal of identifying a novel tubulin-binding chemotype with potentially superior potency or selectivity.

Chemical Probe for Unbiased Phenotypic Screening

Given its uncharacterized bioactivity profile, this compound is ideally suited for unbiased phenotypic screening in disease-relevant cellular models (e.g., NF-κB reporter assays, oncogene-driven proliferation assays). Its inclusion in patent US 2007/0254873 A1 and alignment with the indole-oxalamide pharmacophore suggests broad potential, but the lack of quantitative data requires researchers to treat it as a genuine discovery tool rather than a validated inhibitor.

Quote Request

Request a Quote for N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-chloro-4-methoxyphenyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.